molecular formula C31H24O11 B1254516 Xanthoquinodin B3

Xanthoquinodin B3

Cat. No. B1254516
M. Wt: 572.5 g/mol
InChI Key: MPTAKQJKPBVWCN-CLEZSSNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xanthoquinodin B3 is a natural product found in Humicola with data available.

Scientific Research Applications

Anticoccidial Properties

  • Xanthoquinodin B3 as an Anticoccidial Agent : Xanthoquinodin B3, derived from Humicola sp., displays potent anticoccidial properties. It significantly inhibits the schizont formation of monensin-resistant Eimeria tenella in cell cultures at very low concentrations, indicating its potential as an effective anticoccidial agent (Tabata et al., 1996).

Antimicrobial and Anticancer Activities

  • Antibacterial and Cytotoxic Effects : Xanthoquinodins, including B3, have demonstrated notable antibacterial activity against Gram-positive bacteria. Moreover, these compounds exhibit cytotoxicity against various cancer cell lines, highlighting their potential in antimicrobial and cancer research (Tantapakul et al., 2018).

Apoptotic Activity in Cancer Cells

  • Apoptotic Effects in Prostate Cancer Cells : Xanthoquinodin JBIR-99, closely related to B3, has been found to induce apoptosis in PC-3 human prostate cancer cells. This compound activates both intrinsic and extrinsic apoptotic pathways, suggesting its utility in developing new cancer therapies (Anaya-Eugenio et al., 2019).

Biosynthesis and Structure Elucidation

  • Structural and Biosynthetic Insights : The study of xanthoquinodins, including B3, has contributed significantly to the understanding of their chemical structure and biosynthesis. Xanthoquinodins are unique in their heterodimer structure, combining xanthone and anthraquinone monomers (Tabata et al., 1993).

Broad-Spectrum Biological Activities

  • Diverse Biological Activities : Xanthoquinodin analogs from various fungi show a broad range of biological activities. These include antimicrobial, antimalarial, and antifungal effects, along with cytotoxicity against cancerous and non-cancerous cell lines, underscoring the versatile potential of xanthoquinodin compounds (Sadorn et al., 2018).

properties

Product Name

Xanthoquinodin B3

Molecular Formula

C31H24O11

Molecular Weight

572.5 g/mol

IUPAC Name

methyl (1R,9R,13S)-5,16,18-trihydroxy-20-methyl-7,14,23-trioxo-9-[(2S)-5-oxooxolan-2-yl]-10-oxahexacyclo[11.10.2.01,15.03,12.06,11.017,22]pentacosa-3,5,11,15,17(22),18,20,24-octaene-9-carboxylate

InChI

InChI=1S/C31H24O11/c1-12-7-15-22(16(32)8-12)26(37)24-25(36)14-5-6-30(24,28(15)38)10-13-9-17(33)23-18(34)11-31(29(39)40-2,42-27(23)21(13)14)19-3-4-20(35)41-19/h5-9,14,19,32-33,37H,3-4,10-11H2,1-2H3/t14-,19-,30-,31+/m0/s1

InChI Key

MPTAKQJKPBVWCN-CLEZSSNSSA-N

Isomeric SMILES

CC1=CC2=C(C(=C1)O)C(=C3C(=O)[C@H]4C=C[C@]3(C2=O)CC5=CC(=C6C(=O)C[C@@](OC6=C45)([C@@H]7CCC(=O)O7)C(=O)OC)O)O

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C=CC3(C2=O)CC5=CC(=C6C(=O)CC(OC6=C45)(C7CCC(=O)O7)C(=O)OC)O)O

synonyms

xanthoquinodin B3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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